Cobaltous tartrate

Description

Properties

CAS No. |

815-80-5 |

|---|---|

Molecular Formula |

C4H4CoO6 |

Molecular Weight |

207.00 g/mol |

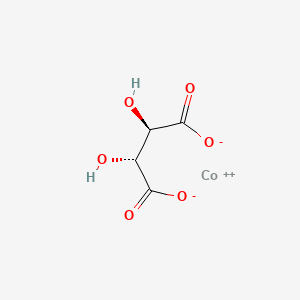

IUPAC Name |

cobalt(2+);(2R,3R)-2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C4H6O6.Co/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 |

InChI Key |

RECCKCFXMJNLFO-ZVGUSBNCSA-L |

Isomeric SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Co+2] |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Co+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cobaltous tartrate can be synthesized through various methods. One common method involves the reaction of cobalt(II) nitrate with diammonium tartrate in an aqueous solution. This reaction results in the formation of cobalt(II) tartrate hydrate coordination polymers . Another method involves the gel growth technique using sodium metasilicate as the medium .

Industrial Production Methods: Industrial production of cobaltous tartrate typically involves the controlled reaction of cobalt(II) salts with tartrate ions under specific conditions to ensure the formation of the desired coordination polymer. The process may include steps such as crystallization, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Catalytic Oxidation of Tartrate Ions

Cobaltous tartrate acts as a catalyst in the oxidation of tartrate ions by hydrogen peroxide (H₂O₂). This reaction demonstrates homogeneous catalysis with vivid color changes and gas evolution .

Reaction Pathway

-

Oxidation of Co(II) to Co(III):

Co²⁺ (pink) is oxidized by H₂O₂ to form a green Co(III)-tartrate complex:The Co³⁺ coordinates with tartrate ions, forming an intermediate complex .

-

Oxidation of Tartrate:

The Co(III)-tartrate complex oxidizes tartrate ions (C₄H₄O₆²⁻) to CO₂ and HCOO⁻ (methanoate): -

Regeneration of Co(II):

The Co(III) complex is reduced back to Co²⁺, restoring the pink color:

Key Observations:

-

Color transitions: Pink (Co²⁺) → Green (Co³⁺ complex) → Pink (Co²⁺) .

-

Catalytic efficiency: Reaction rate increases by ~100× with Co²⁺ .

Thermal Decomposition

Cobaltous tartrate undergoes thermal decomposition to form cobalt oxides and alloys. Studies using TGA and XRD reveal the following steps :

Decomposition Stages

| Temp

Scientific Research Applications

Material Science Applications

1.1 Crystal Growth and Characterization

Cobaltous tartrate crystals have been synthesized using methods such as gel growth. The resulting crystals exhibit an orthorhombic structure confirmed by X-ray powder diffraction (XRD) analysis. The particle size is typically around 80.7 nm, as determined by scanning electron microscopy (SEM) .

1.2 Optical Properties

The optical properties of cobaltous tartrate are notable; it demonstrates significant absorption in the ultraviolet region at approximately 365.7 nm, making it suitable for use in UV filters . This high absorption capability suggests potential applications in optoelectronic devices, where controlling light transmission is crucial.

Table 1: Summary of Crystal Properties

| Property | Value |

|---|---|

| Structure | Orthorhombic |

| Particle Size | 80.7 nm |

| UV Absorption Peak | 365.7 nm |

| Energy Gap | 1.33 eV |

Pharmaceutical Applications

Cobaltous tartrate has been investigated for its therapeutic potential. Its role in treating cognitive disorders associated with diabetes and its application in cancer treatment have been highlighted . Furthermore, it has been noted for its use in formulations aimed at managing herpes outbreaks.

Case Study: Cobaltous Tartrate in Cancer Treatment

Recent studies have explored the efficacy of cobaltous tartrate ions in inhibiting cancer cell growth. The mechanism involves inducing apoptosis in cancer cells, which presents a promising avenue for further research into cobaltous tartrate as an anticancer agent.

Environmental Applications

Cobaltous tartrate has also been examined for its environmental applications, particularly as a photocatalyst for degrading organic pollutants under visible light . This property is crucial for developing sustainable methods to treat wastewater.

Case Study: Photocatalytic Activity of Cobaltous Tartrate

A study demonstrated that cobaltous tartrate could effectively degrade methylene blue dye in aqueous solutions when exposed to visible light, achieving degradation rates exceeding 90% within a few hours . This indicates its potential utility in environmental remediation efforts.

Mechanism of Action

The mechanism of action of cobaltous tartrate involves its interaction with molecular targets and pathways within biological systems. For example, cobaltous tartrate can induce apoptosis in cancer cells by generating reactive oxygen species and causing changes in mitochondrial membrane potential . Additionally, it can act as a catalyst in redox reactions, facilitating the conversion of reactants to products .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Tartrate Compounds

Structural Variations and Coordination Chemistry

Tartrate compounds exhibit structural diversity based on the cation’s charge, size, and coordination preferences:

- Protonation States : In lanthanide-tartrate frameworks, tartrate can exist as dianionic (tartrate²⁻) or hydrogen tartrate (Htart⁻) ligands. For example, calcium tartrate tetrahydrate (CaC₄H₄O₆·4H₂O ) forms stable hydrates with Ca²⁺ bound to fully deprotonated tartrate, while cobaltous tartrate may involve mixed protonation states depending on synthesis conditions .

- Bond Lengths : Carboxylate groups in tartrate ligands show bond lengths of ~1.228 Å (C=O) and ~1.282 Å (C-O), consistent with deprotonated carboxylates. These values are critical for stabilizing coordination geometries in MOFs .

Table 1: Structural and Physical Properties of Selected Tartrate Salts

Solubility and Phase Behavior

- Aqueous Systems : Sodium tartrate forms ATPS with polyethylene glycol (PEG), exhibiting larger tie-line slopes (STL) than sodium citrate, indicating stronger phase-separation efficiency . Cobaltous tartrate, however, is less soluble and unlikely to form similar ATPS due to Co²⁺’s transition metal characteristics.

Orthogonality and Functional Specificity

- Biological Recognition : Tartrate-specific inducible systems in synthetic biology are orthogonal to those for phenylglyoxylate or salicylate, highlighting tartrate’s unique ligand properties . This specificity may extend to metal-tartrate complexes in drug formulations (e.g., zolpidem tartrate ), though cobaltous tartrate lacks documented pharmaceutical use.

- Thermal Stability : Cobaltous tartrate’s thermal behavior likely differs from nickel or iron analogs due to Co²⁺’s distinct redox activity and ligand field stabilization energy.

Q & A

Q. How to address variability in cobaltous tartrate’s spectroscopic data across replicates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.